Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))

Methylmagnesium Iodide (3.0 M in Diethyl ether) structure
917-64-6 structure
Nome del prodotto:Methylmagnesium Iodide (3.0 M in Diethyl ether)
Numero CAS:917-64-6
MF:CH3IMg
MW:166.2439930439
MDL:MFCD00001026
CID:810249
PubChem ID:24855379

Methylmagnesium Iodide (3.0 M in Diethyl ether) Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnesium, iodomethyl-
    • magnesium,carbanide,iodide
    • METHYLMAGNESIUM IODIDE
    • METHYLMAGNESIUM IODIDE 3M ethyl ether
    • METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
    • Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
    • 3.0 M in diethyl ether, MkSeal
    • MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
    • methyl magnesium iodide
    • methylmagnesiumiodide
    • Iodomethylmagnesium
    • Methylmagnesium iodide solution, 3.0 M in diethyl ether
    • Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
    • MeMgI
    • CH3MgI
    • methyl-magnesium iodide
    • (methyl)magnesium iodide
    • AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • Methylmagnesium iodide 3M solution in DEE
    • Iodomethylmagnesium (ACI)
    • Methylmagnesium iodide (6CI)
    • Methylmagnesium iodine
    • EINECS 213-031-1
    • IODO(METHYL)MAGNESIUM
    • MFCD00001027
    • 917-64-6
    • (Methyl-d3)magnesium iodide
    • DTXSID301015526
    • MFCD00001026
    • AKOS009159222
    • SCHEMBL1072
    • magnesium;carbanide;iodide
    • SY253787
    • Methylmagnesium Iodide (3.0 M in Diethyl ether)
    • MDL: MFCD00001026
    • Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
    • Chiave InChI: AUPXBVDHVRZMIB-UHFFFAOYSA-M
    • Sorrisi: [Mg](C)I

Proprietà calcolate

  • Massa esatta: 165.91300
  • Massa monoisotopica: 165.913
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 3
  • Conta legami ruotabili: 0
  • Complessità: 4.8
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.26 g/mL at 20 °C
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: -40 °C
  • PSA: 0.00000
  • LogP: 1.46950
  • Solubilità: Solubile in etere, tetraidrofurano, ecc.

Methylmagnesium Iodide (3.0 M in Diethyl ether) Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS05 GHS07
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H225,H260,H314,H336
  • Dichiarazione di avvertimento: P210,P223,P231+P232,P261,P370+P378,P422
  • Numero di trasporto dei materiali pericolosi:UN 3399 4.3/PG 1
  • WGK Germania:1
  • Codice categoria di pericolo: R12;R22;R34;R66;R14/15
  • Istruzioni di sicurezza: S16;S26;S43;S45;S36/37/39
  • CODICI DEL MARCHIO F FLUKA:1-3-10
  • Identificazione dei materiali pericolosi: F+ C
  • Frasi di rischio:R12; R14/15; R22; R34; R66; R67
  • Condizioni di conservazione:Temperatura di stoccaggio 2-8 ℃ & argon riempito di stoccaggio
  • Gruppo di imballaggio:I
  • Termine di sicurezza:4.2
  • Classe di pericolo:4.2
  • PackingGroup:I

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abcr
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Methylmagnesium Iodide (3.0 M in Diethyl ether) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ;  2 h, 0 °C; 0 °C
Riferimento
Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols
Landera, Alexander; Monroe, Eric; Myllenbeck, Nicholas R. ; Carlson, Joseph; George, Anthe; et al, Fuel, 2023, 353,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 1 h, 40 °C
Riferimento
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands
de Bruin-Dickason, Caspar N.; Rosengarten, Christopher A.; Deacon, Glen B.; Jones, Cameron, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 30 min, reflux
Riferimento
Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues
Kawasaki, Masashi; Kato, Daiki; Okada, Takuya; Morita, Yuko; Tanaka, Yasuo; et al, Tetrahedron, 2020, 76(12),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V
Asami, Masatoshi; Zhong, Lvling; Sekiguchi, Naoki; Yamada, Kumiko; Hiwatashi, Yuya; et al, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines
Shuvalov, Vladislav Yu. ; Samsonenko, Anna L.; Rozhkova, Yuliya S. ; Morozov, Vyacheslav V. ; Shklyaev, Yurii V.; et al, ChemistrySelect, 2021, 6(41), 11265-11269

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Riferimento
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents
Hirbawi, Nadia ; Lin, Patricia C. ; Jarvo, Elizabeth R., Journal of Organic Chemistry, 2022, 87(18), 12352-12369

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Riferimento
Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction
Hewitt, Kirsten A. ; Herbert, Claire A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(32), 6093-6098

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Riferimento
Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers
Dawson, David D.; Oswald, Victoria F.; Borovik, Andy S.; Jarvo, Elizabeth R., Chemistry - A European Journal, 2020, 26(14), 3044-3048

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Riferimento
Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides
Lucas, Erika L. ; Hewitt, Kirsten A. ; Chen, Pan-Pan ; Castro, Anthony J. ; Hong, Xin ; et al, Journal of Organic Chemistry, 2020, 85(4), 1775-1793

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C; 2 h, rt
Riferimento
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents
Dawson, David D.; Jarvo, Elizabeth R., Organic Process Research & Development, 2015, 19(10), 1356-1359

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt → reflux; 2 h, rt
Riferimento
A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study
Chen, Pan-Pan; Lucas, Erika L.; Greene, Margaret A.; Zhang, Shuo-Qing ; Tollefson, Emily J.; et al, Journal of the American Chemical Society, 2019, 141(14), 5835-5855

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene
Alentiev, Dmitry A.; Bermeshev, Maxim V. ; Starannikova, Lyudmila E.; Bermesheva, Evgeniya V.; Shantarovich, Viktor P.; et al, Journal of Polymer Science, 2018, 56(12), 1234-1248

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  reflux; 30 min, rt
Riferimento
Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides
Leushukou, Andrei A.; Krech, Anastasiya V.; Hurski, Alaksiej L., Organic Letters, 2022, 24(34), 6277-6281

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, 0 °C → reflux; 4 h, rt
Riferimento
Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes
Sanford, Amberly B.; Thane, Taylor A.; McGinnis, Tristan M.; Chen, Pan-Pan ; Hong, Xin ; et al, Journal of the American Chemical Society, 2020, 142(11), 5017-5023

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 17 h, reflux
Riferimento
Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran
Bui, Phuong P.; Oyama, S. Ted; Takagaki, Atsushi; Carrow, Brad P.; Nozaki, Kyoko, ACS Catalysis, 2016, 6(7), 4549-4558

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  30 min, rt; 2 h, rt
Riferimento
A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes
Chen, Pan-Pan ; McGinnis, Tristan M. ; Lin, Patricia C. ; Hong, Xin ; Jarvo, Elizabeth R., ACS Catalysis, 2023, 13(8), 5472-5481

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt → 0 °C; 30 min, 0 °C; 4 h, rt
Riferimento
Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans
Thane, Taylor A. ; Jarvo, Elizabeth R., Organic Letters, 2022, 24(28), 5003-5008

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Riferimento
Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes
Hewitt, Kirsten A. ; Xie, Pei-Pei ; Thane, Taylor A. ; Hirbawi, Nadia ; Zhang, Shuo-Qing ; et al, ACS Catalysis, 2021, 11(23), 14369-14380

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt
Riferimento
Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies
Kumar Gangwar, Manoj; Dey, Shreyata; Prakasham, A. P.; Ghosh, Prasenjit, Polyhedron, 2021, 197,

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Butyl ether
Riferimento
Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins
Voznyakovskii, A. P.; Savkin, D. I.; Kalinin, A. V.; Shugalei, I. V.; Krutov, S. M.; et al, Ekologicheskaya Khimiya, 2016, 25(3), 132-137

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited
Drakopoulos, Antonios; Tzitzoglaki, Christina; Ma, Chulong; Freudenberger, Kathrin; Hoffmann, Anja; et al, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization
Tuskaev, Vladislav A.; Gagieva, Svetlana Ch.; Solov'ev, Michail V.; Kurmaev, Dmitrii A.; Kolosov, Nikolay A.; et al, Journal of Organometallic Chemistry, 2015, 797, 159-164

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  40 °C; 0.5 h, 40 °C; 40 °C → rt
Riferimento
Synthesis of C37-Alkenones for Past Climate Reconstructions
Berton, Giacomo ; Pizzini, Sarah ; Fabris, Fabrizio ; Bertolin, Tommaso; Pafumi, Eugenia; et al, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
Riferimento
Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives
Rao, Chintada Nageswara ; Reissig, Hans-Ulrich, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Riferimento
Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones
Shekhar, Chander; Satyanarayana, Gedu, Journal of Organic Chemistry, 2023, 88(19), 13404-13417

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  30 min, reflux; 2 h, rt
Riferimento
Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis
Lucas, Erika L. ; McGinnis, Tristan M.; Castro, Anthony J. ; Jarvo, Elizabeth R., Synlett, 2021, 32(15), 1525-1530

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ;  reflux; 4 h, rt
Riferimento
Oxygen-Free Poly(dimethylsilylene)
Kyushin, Soichiro ; Mizoguchi, Kazuto; Tanaka, Tomohiro; Yamanobe, Takeshi; Hayashi, Kenichi, Organometallics, 2020, 39(24), 4651-4656

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates
Ning, Yingtang; Fukuda, Tomoya; Ikeda, Hirotaka; Otani, Yuko; Kawahata, Masatoshi; et al, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392

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